5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one
Description
The compound 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one (CAS: 439096-18-1) features a 1,3-dihydro-2H-imidazol-2-one core, a five-membered lactam ring with two nitrogen atoms and a ketone oxygen. Key substituents include:
- 5-Ethyl group: Enhances lipophilicity and steric bulk.
- 4-[1-(Phenylsulfonyl)ethyl]: A sulfone-containing ethyl chain, contributing to metabolic stability and electronic effects .
- 1-[4-(Trifluoromethoxy)phenyl]: An electron-withdrawing trifluoromethoxy group on the phenyl ring, influencing aromatic reactivity and binding interactions .
Molecular Formula: C₁₈H₂₀N₂O₃S₂
Molecular Weight: 376.49 g/mol .
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4S/c1-3-17-18(13(2)30(27,28)16-7-5-4-6-8-16)24-19(26)25(17)14-9-11-15(12-10-14)29-20(21,22)23/h4-13H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTZTVFBBPPTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₈H₁₈F₃N₃O₃S
- Molecular Weight: 393.41 g/mol
- Key Functional Groups:
- Imidazole ring
- Sulfonyl group
- Trifluoromethoxy group
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study reported that the compound exhibited a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25.1 μM against non-small cell lung cancer cells (EKVX) and lower values against other types of cancer such as ovarian and prostate cancer .
Antimicrobial Activity
The compound was also evaluated for its antimicrobial properties. It showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range. For example, it displayed an IC50 value of 0.25 μg/mL against Staphylococcus aureus DNA gyrase, indicating potent antibacterial activity .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonyl moiety may interact with key enzymes involved in cancer cell proliferation and bacterial growth.
- Induction of Apoptosis: The compound has been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death.
- Disruption of Cell Membrane Integrity: Its lipophilic nature allows it to penetrate bacterial membranes effectively, disrupting their integrity.
Study on Anticancer Efficacy
A comprehensive study focused on the anticancer efficacy of this compound involved screening a library of compounds on multicellular spheroids derived from MCF7 breast cancer cells. The results indicated that this compound significantly reduced spheroid viability with an associated increase in apoptotic markers .
Antimicrobial Testing
In another study assessing antimicrobial properties, the compound was tested against a panel of bacterial strains. It demonstrated effective inhibition against both resistant and non-resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant bacteria .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Imidazol-2-one vs. Benzoimidazol-2(3H)-one
- Benzoimidazolones exhibit enhanced aromatic stacking but reduced solubility due to the fused ring .
Imidazol-2-one vs. 1H-Imidazole
Substituent Analysis
Trifluoromethoxy Phenyl Group
- Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate (CAS: 1197579-69-3): Shares the 4-(trifluoromethoxy)phenyl group but replaces the lactam with an ester. The ester group increases polarity, while the trifluoromethoxy moiety maintains electron-withdrawing effects .
- 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (CAS: 202823-22-1): Replaces the imidazolone with an oxadiazolone core but retains a trifluoromethylphenyl group, highlighting the prevalence of fluorinated substituents in enhancing pharmacokinetic properties .
Sulfonyl-Containing Substituents
- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Demonstrates sulfonyl groups in triazole derivatives, which improve thermal stability and resistance to oxidation. The target compound’s sulfonylethyl chain may offer similar advantages .
- 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives (): Hydrosulfonyl (-SO₂H) groups enhance acidity and water solubility, contrasting with the target’s neutral phenylsulfonyl group .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
